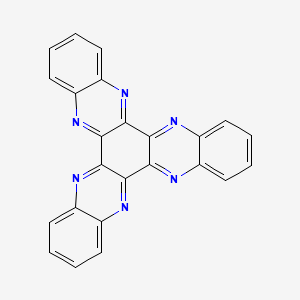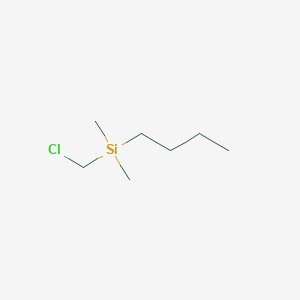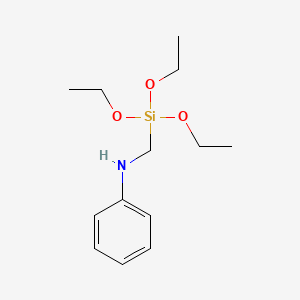
Ytterbium(III) Carbonate Hydrate
Descripción general
Descripción
Ytterbium(III) Carbonate Hydrate is a compound with the linear formula Yb2(CO3)3·xH2O . It has a molecular weight of 526.11 (anhydrous basis) . It is typically packaged in glass bottles .
Molecular Structure Analysis
The molecular structure of Ytterbium(III) Carbonate Hydrate is represented by the SMILES string O.[Yb+3].[Yb+3].[O-]C([O-])=O.[O-]C([O-])=O.[O-]C([O-])=O . This indicates the presence of two Ytterbium(III) ions, three carbonate ions, and a water molecule in the compound.
Physical And Chemical Properties Analysis
Ytterbium(III) Carbonate Hydrate is a white powder . . The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
Precursor for Other Ytterbium Compounds
Ytterbium(III) Carbonate Hydrate is a water-insoluble Ytterbium source that can easily be converted to other Ytterbium compounds, such as the oxide by heating (calcination) .
Fiber Amplifier and Fiber Optic Technologies
Ytterbium is applied to fiber amplifier and fiber optic technologies . It is used in lasing applications, enhancing the efficiency and effectiveness of these technologies .
Fabrication of Nanoparticles
Ytterbium(III) Carbonate Hydrate can be used in the fabrication of ytterbium carbonate and ytterbium oxide nanoparticles . These nanoparticles have potential applications in various fields, including electronics .
Photocatalytic Activity
The fabricated ytterbium carbonate and ytterbium oxide nanoparticles exhibit photocatalytic activity . They can be used for the degradation of organic pollutants like methyl orange during water treatment .
Coating of Carbon Composites
Ytterbium(III) Carbonate Hydrate can be used as a precursor for nanoscale coatings of carbon composites . These coatings can enhance the properties and performance of the composites .
Doping Material in Solid State Lasers
The Ytterbium +3 ion from Ytterbium(III) Carbonate Hydrate is used as a doping material in solid state lasers and double clad fiber lasers . This can improve the performance of these lasers .
Synthesis of Surfactant Mesophases
Ytterbium(III) Carbonate Hydrate can be used to make yttrium-based surfactant mesophases . These mesophases have adsorbing as well as optically functional properties .
Preparation of Phosphors
Ytterbium(III) Carbonate Hydrate can be used as a precursor to prepare Tb 3+ –Yb 3+ co-doped CaF 2 phosphors . These phosphors can be prepared by combustion synthesis .
Safety and Hazards
Ytterbium(III) Carbonate Hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Relevant Papers
Ytterbium(III) Carbonate Hydrate has been cited in reputable papers such as Nature 610.7931 (2022): 366-372 and Nature 618, 1017–1023 (2023) .
Mecanismo De Acción
Target of Action
Ytterbium(III) Carbonate Hydrate, with the linear formula Yb2(CO3)3·xH2O , is a compound that primarily targets the respiratory system
Mode of Action
It’s known that the compound can react with hydroiodic acid to form ytterbium (iii) iodide in aqueous solution . This reaction may play a role in its interaction with its targets.
Biochemical Pathways
A study on the hydration of gas-phase ytterbium ion complexes, which could be related to ytterbium(iii) carbonate hydrate, found that these complexes can coordinate with water molecules . This suggests that the compound may interact with water molecules in the body, potentially affecting hydration-related biochemical pathways.
Pharmacokinetics
It’s known that the compound isinsoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
It’s known to be anoxidizer and can cause skin and eye irritation, as well as respiratory irritation . These effects are likely the result of the compound’s interaction with its targets in the respiratory system.
Action Environment
The action of Ytterbium(III) Carbonate Hydrate can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the air . This property could potentially influence the compound’s stability and efficacy. Additionally, its reactivity with combustible/organic material may cause fire, indicating that its action can be significantly influenced by the presence of such materials .
Propiedades
IUPAC Name |
ytterbium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSGMKOTKPSQE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium(III) Carbonate Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)



![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)

